molecular formula C11H14BrN3O3 B8710958 4-(5-Bromo-3-nitropyridin-2-yl)-2,2-dimethylmorpholine

4-(5-Bromo-3-nitropyridin-2-yl)-2,2-dimethylmorpholine

Cat. No. B8710958
M. Wt: 316.15 g/mol
InChI Key: JTXUCTLSKTYCKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Bromo-3-nitropyridin-2-yl)-2,2-dimethylmorpholine is a useful research compound. Its molecular formula is C11H14BrN3O3 and its molecular weight is 316.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(5-Bromo-3-nitropyridin-2-yl)-2,2-dimethylmorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Bromo-3-nitropyridin-2-yl)-2,2-dimethylmorpholine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(5-Bromo-3-nitropyridin-2-yl)-2,2-dimethylmorpholine

Molecular Formula

C11H14BrN3O3

Molecular Weight

316.15 g/mol

IUPAC Name

4-(5-bromo-3-nitropyridin-2-yl)-2,2-dimethylmorpholine

InChI

InChI=1S/C11H14BrN3O3/c1-11(2)7-14(3-4-18-11)10-9(15(16)17)5-8(12)6-13-10/h5-6H,3-4,7H2,1-2H3

InChI Key

JTXUCTLSKTYCKM-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCO1)C2=C(C=C(C=N2)Br)[N+](=O)[O-])C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 100 mL round bottom flask containing 5-bromo-2-chloro-3-nitropyridine (2.00 g, 8.43 mmol) in DMSO (10 mL) was added 2,2-dimethylmorpholine (commercially available from ChemBridge Corporation) (1.9 mL, 16.9 mmol) dropwise. The reaction was heated to 60° C. and monitored with TLC and LC-MS. After 2.5 h, LC-MS showed that the reaction was complete. The mixture was cooled to rt then diluted with water. After extracting three times with EtOAc, the organic layers were combined then washed with brine and dried over anhydrous magnesium sulfate. After filtration, the mixture was concentrated under reduced pressure to afford an orange oil as 4-(5-bromo-3-nitropyridin-2-yl)-2,2-dimethylmorpholine. 1H NMR (400 MHz, CDCl3) δ ppm 8.34 (1H, d, J=2.2 Hz), 8.25 (1H, d, J=2.2 Hz), 3.87 (2H, m), 3.36 (4H, m), 1.26 (6H, s).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.